molecular formula C18H17N3O2 B12587171 Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]- CAS No. 648420-46-6

Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]-

Cat. No.: B12587171
CAS No.: 648420-46-6
M. Wt: 307.3 g/mol
InChI Key: SINCOAILIJBOLN-UHFFFAOYSA-N
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Description

“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-” is a synthetic organic compound that features a urea functional group attached to a naphthalene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-” typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 7-hydroxy-1-naphthalenyl, is prepared through a series of reactions including nitration, reduction, and hydroxylation.

    Formation of the Pyridine Derivative: The 2-(2-pyridinyl)ethyl group is synthesized through alkylation and subsequent functional group transformations.

    Coupling Reaction: The final step involves the coupling of the naphthalene and pyridine derivatives with urea under controlled conditions, often using a catalyst and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.

    Reduction: Reduction reactions may target the pyridine ring or the urea functional group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Investigated for its pharmacological properties.

Medicine

    Therapeutic Agents:

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in agrochemicals.

Mechanism of Action

The mechanism by which “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-
  • Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(3-pyridinyl)ethyl]-

Uniqueness

The presence of the hydroxyl group on the naphthalene ring and the specific positioning of the pyridine ring make “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-” unique

Properties

CAS No.

648420-46-6

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1-(7-hydroxynaphthalen-1-yl)-3-(2-pyridin-2-ylethyl)urea

InChI

InChI=1S/C18H17N3O2/c22-15-8-7-13-4-3-6-17(16(13)12-15)21-18(23)20-11-9-14-5-1-2-10-19-14/h1-8,10,12,22H,9,11H2,(H2,20,21,23)

InChI Key

SINCOAILIJBOLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

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